molecular formula C18H21N3O4S B6570600 butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate CAS No. 921522-34-1

butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate

Cat. No.: B6570600
CAS No.: 921522-34-1
M. Wt: 375.4 g/mol
InChI Key: OQJNBMSPNHPZEL-UHFFFAOYSA-N
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Description

Butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring. The acetamido group is then introduced through acetylation reactions. The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

Butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate is unique due to its specific combination of the thiazole ring and the acetamido-benzoate moiety.

Biological Activity

Butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate is a synthetic compound classified as a thiazole derivative, known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential antitumor properties.

Chemical Structure and Properties

This compound features a thiazole ring integrated with an acetamido group and a benzoate moiety. This unique structure contributes to its biological efficacy.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H21N3O4S
Molecular Weight373.44 g/mol
CAS Number921522-34-1

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been shown to possess:

  • Antibacterial Activity : The compound demonstrates efficacy against various Gram-positive and Gram-negative bacteria. Studies have reported inhibition zones ranging from 16 mm to 25 mm against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : It also shows potent activity against fungi, particularly Candida albicans, with comparable inhibition zones observed in laboratory assays .

Anti-inflammatory Properties

The thiazole ring in the compound is associated with anti-inflammatory effects. In vitro studies have highlighted its ability to inhibit key inflammatory mediators, suggesting potential applications in treating inflammatory diseases. Specifically, derivatives containing the thiazole nucleus have shown inhibition of enzymes like lipoxygenase, which is crucial in inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antibacterial properties against Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting their potential as therapeutic agents .
  • Anti-inflammatory Mechanisms : Research has shown that compounds with a benzothiazole scaffold exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain thiazole derivatives could effectively inhibit the proliferation of cancer cell lines, suggesting a promising avenue for further research into their antitumor capabilities .

Properties

IUPAC Name

butyl 4-[[2-(2-acetamido-1,3-thiazol-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-3-4-9-25-17(24)13-5-7-14(8-6-13)20-16(23)10-15-11-26-18(21-15)19-12(2)22/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJNBMSPNHPZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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